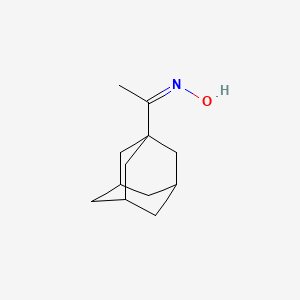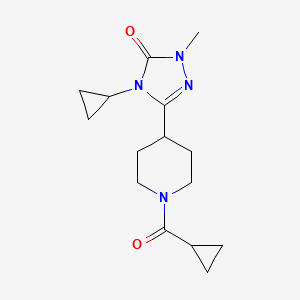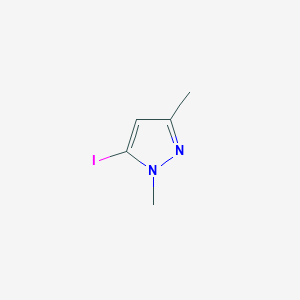![molecular formula C23H27N3O2 B2874962 N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574585-33-3](/img/structure/B2874962.png)
N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolines . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . A typical synthesis process involves acid-promoted intramolecular cyclization with trifluoroacetic acid (TFA) under reflux for 2 hours .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into compounds with similar structural motifs to N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has highlighted their synthesis and potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored, yielding potent cytotoxins against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, with some compounds demonstrating significant in vivo efficacy against colon tumors in mice (Deady et al., 2003). Additionally, novel pyrazolopyrimidines and pyrazoloquinazolines have been synthesized and screened for their antitumor activity, showing dose-dependent cytotoxic activities against liver and breast cancer cells (El-Naggar et al., 2018).
Antimicrobial and Antifungal Activities
Further research has delved into the antimicrobial and antifungal potentials of quinazoline derivatives. For example, novel arylazothiazole disperse dyes containing selenium have been synthesized, demonstrating significant antimicrobial activity against pathogenic bacteria and fungi, in addition to their use in dyeing polyester fibers with potential applications in sterile or biologically active fabrics (Khalifa et al., 2015). This showcases the versatility of quinazoline derivatives in both medicinal and applied materials science.
Cardiovascular and Antiallergy Applications
Investigations into the cardiovascular domain have revealed the synthesis and potential cardiotonic activity of substituted 4-alkyl-2(1H)-quinazolinones, indicating the broad therapeutic potential of quinazoline derivatives (Bandurco et al., 1987). Moreover, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been evaluated as antiallergy agents, with several analogs showing oral activity superior to established treatments in preclinical models (Schwender et al., 1979).
Wirkmechanismus
Target of Action
It is known that quinazolinone derivatives, which this compound is a part of, have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
It has been observed that certain quinazolinone derivatives inhibit biofilm formation inPseudomonas aeruginosa, a bacterium regulated by a quorum sensing system . This suggests that the compound may interact with its targets to disrupt bacterial communication, thereby inhibiting biofilm formation.
Biochemical Pathways
The compound appears to affect several biochemical pathways related to bacterial virulence. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion . It also curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait that enhances the pathogenicity and invasion potential of the cells .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa . By decreasing cell surface hydrophobicity and curtailing exopolysaccharide production, it disrupts the structural integrity of the biofilm . Additionally, by impeding twitching motility, it reduces the pathogenicity and invasion potential of the bacteria .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-10-8-15(2)16(3)13-18)9-11-19(20)23(28)26-12-6-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVXVPOOYECAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)



![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)
![3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2874900.png)
![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)
